molecular formula C14H9ClO6S B14653241 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid CAS No. 51762-82-4

2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid

Cat. No.: B14653241
CAS No.: 51762-82-4
M. Wt: 340.7 g/mol
InChI Key: YOTMPGQLMIOCNL-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a chlorobenzene sulfonyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid typically involves the sulfonation of a chlorobenzene derivative followed by the introduction of carboxylic acid groups. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can introduce sulfonic acid groups, while nucleophilic substitution can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl and carboxylic acid groups can interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzene-1-sulfonyl)benzene-1,4-dicarboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

51762-82-4

Molecular Formula

C14H9ClO6S

Molecular Weight

340.7 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonylterephthalic acid

InChI

InChI=1S/C14H9ClO6S/c15-9-2-4-10(5-3-9)22(20,21)12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)

InChI Key

YOTMPGQLMIOCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl

Origin of Product

United States

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